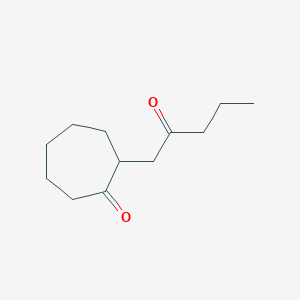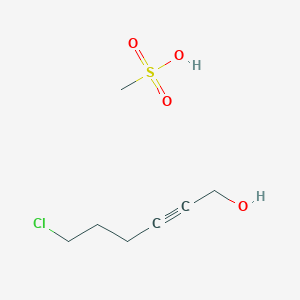![molecular formula C14H22N6OS B14393952 N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-79-3](/img/structure/B14393952.png)
N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a urea backbone with diethyl and purinyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps:
Formation of the Purinyl Intermediate: The synthesis begins with the preparation of the purinyl intermediate, which involves the reaction of a suitable purine derivative with a thiol compound to introduce the sulfanyl group.
Urea Formation: The next step involves the reaction of the purinyl intermediate with diethylamine and a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the purinyl or urea moieties.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purinyl or urea derivatives.
Substitution: New alkyl or aryl substituted urea compounds.
科学的研究の応用
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purinyl moiety can interact with nucleotide-binding sites, potentially inhibiting enzymes or receptors involved in cellular processes. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
N,N-Diethyl-N’-{4-[(1H-purin-6-yl)sulfanyl]butyl}urea: Similar structure but with a different purinyl derivative.
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)oxy]butyl}urea: Contains an oxy group instead of a sulfanyl group.
Uniqueness
N,N-Diethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions and interactions that are not possible with other similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties.
特性
CAS番号 |
88090-79-3 |
|---|---|
分子式 |
C14H22N6OS |
分子量 |
322.43 g/mol |
IUPAC名 |
1,1-diethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C14H22N6OS/c1-3-20(4-2)14(21)15-7-5-6-8-22-13-11-12(17-9-16-11)18-10-19-13/h9-10H,3-8H2,1-2H3,(H,15,21)(H,16,17,18,19) |
InChIキー |
ZFRVQBDLCSREDU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)




![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)

![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
